molecular formula C7H8O3 B13645347 5,6-Dimethyl-2H-pyran-2,4(3H)-dione

5,6-Dimethyl-2H-pyran-2,4(3H)-dione

Cat. No.: B13645347
M. Wt: 140.14 g/mol
InChI Key: GPZAPHCGSHFCOY-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2H-pyran-2,4(3H)-dione is an organic compound belonging to the class of pyranones. Pyranones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound features a pyran ring with two methyl groups at positions 5 and 6, and two carbonyl groups at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2H-pyran-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,4-dimethyl-2,5-dihydroxy-2,4-pentadione with an acid catalyst can yield the desired pyranone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding diols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2H-pyran-2,4(3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methyl-2H-pyran-2-one: Another pyranone with a hydroxyl group at position 4 and a methyl group at position 6.

    2,3-Dimethyl-4H-pyran-4-one: A pyranone with methyl groups at positions 2 and 3.

Uniqueness

5,6-Dimethyl-2H-pyran-2,4(3H)-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

5,6-dimethylpyran-2,4-dione

InChI

InChI=1S/C7H8O3/c1-4-5(2)10-7(9)3-6(4)8/h3H2,1-2H3

InChI Key

GPZAPHCGSHFCOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)CC1=O)C

Origin of Product

United States

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